2-(2-Bromo-4-chlorophenyl)pyrrolidine
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Overview
Description
2-(2-Bromo-4-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)pyrrolidine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives or reduced to form more saturated compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include various substituted phenylpyrrolidines.
Oxidation: Products include pyrrolidone derivatives.
Reduction: Products include more saturated pyrrolidine derivatives.
Coupling: Products include biaryl compounds.
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)pyrrolidine
- 2-(2-Bromo-4-methylphenyl)pyrrolidine
- 2-(2-Bromo-4-nitrophenyl)pyrrolidine
Uniqueness
2-(2-Bromo-4-chlorophenyl)pyrrolidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H11BrClN |
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Molecular Weight |
260.56 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrClN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
LMURJLTUTXGEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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